

SR 49059 (Relcovaptan): A Technical Guide to Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 49059, also known as Relcovaptan, is a potent and selective non-peptide antagonist of the vasopressin V1a receptor.^[1] It exhibits high affinity for both rat and human V1a receptors and has been investigated for its therapeutic potential in various conditions.^[1] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of **SR 49059**, compiled from available preclinical and clinical data. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.

Pharmacokinetic Profile

SR 49059 has been demonstrated to be orally active in both preclinical and clinical settings.^[1] ^[2] Pharmacokinetic studies in healthy human volunteers have provided key insights into its absorption, distribution, and elimination characteristics following oral administration.

Data Presentation: Pharmacokinetics of SR 49059 in Healthy Male Volunteers

The following table summarizes the pharmacokinetic parameters of **SR 49059** after single and repeated oral administration in healthy male subjects.

Dose (mg)	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Accumulation Fold (Day 7 vs. Day 1)
1	0.8	~1	32	1.8 - 2.4
10	3.1	~1	32	1.8 - 2.4
100	11.2	~1	32	1.8 - 2.4
300	20.1	~1	32	1.8 - 2.4
600	30.0	~1	32	1.8 - 2.4

Data compiled from a study in healthy male volunteers receiving oral doses for 7 days. Cmax and Tmax are approximate values observed after the first dose. The half-life and accumulation were determined at steady state.[3]

Steady state plasma levels of **SR 49059** were achieved by days 4-5 of repeated oral administration. The compound shows a moderate accumulation of 1.8 to 2.4-fold.[3] The long half-life of approximately 32 hours supports a once-daily dosing regimen.[3]

While preclinical studies in rats suggest good oral bioavailability, with effective oral doses being about 10 times higher than intravenous doses, a precise value for the absolute oral bioavailability in humans has not been reported in the reviewed literature.[2]

Experimental Protocols

Human Pharmacokinetic Study

A study was conducted to assess the safety, tolerability, and pharmacokinetics of **SR 49059** in healthy volunteers.[3]

Study Design:

- A double-blind, placebo-controlled, ascending repeated-dose study.[3]
- Fifty healthy non-smoking male subjects were divided into five groups of ten (eight receiving **SR 49059** and two receiving placebo in each group).[3]

- Oral doses of 1, 10, 100, 300, or 600 mg of **SR 49059** were administered once daily for 7 days.[\[3\]](#)

Pharmacokinetic Sampling:

- Blood samples were collected at various time points after drug administration to determine the plasma concentrations of **SR 49059**.

Analytical Method:

- While the specific analytical method for plasma concentration determination was not detailed in the available literature, such studies typically employ validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.

Preclinical In Vivo Studies

In vivo studies in rats were conducted to assess the V1a antagonist activity of **SR 49059**.[\[2\]](#)

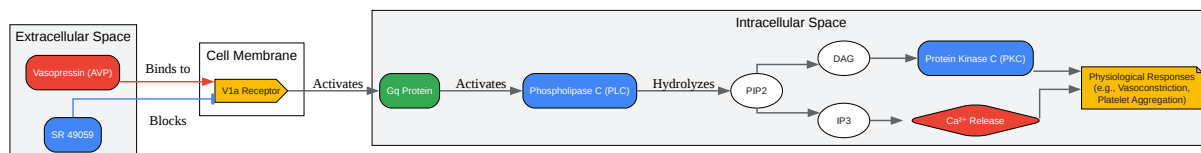
Vehicle for Administration:

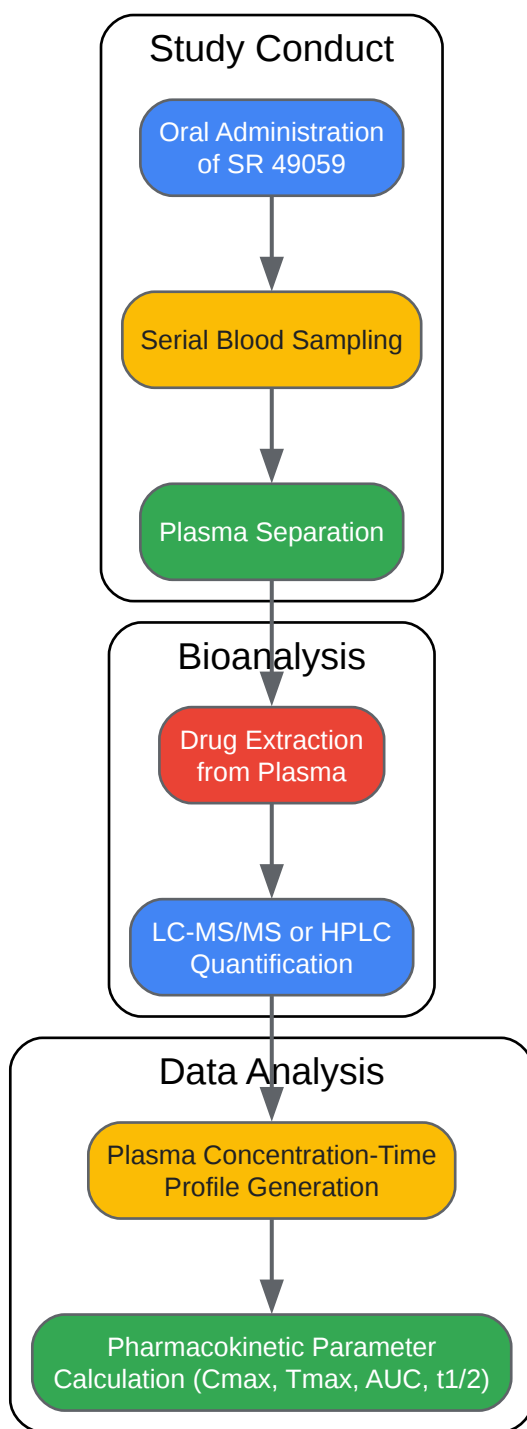
- For intravenous injections, **SR 49059** was solubilized in an aqueous 10% DMSO solution.[\[2\]](#)
- For oral administration (per os), **SR 49059** was suspended in 5% gum arabic.[\[2\]](#)

Visualizations

Vasopressin V1a Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of vasopressin (AVP) to its V1a receptor, leading to various physiological responses. **SR 49059** acts by competitively blocking this initial binding step.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JCI - Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SR 49059 (Relcovaptan): A Technical Guide to Oral Bioavailability and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679262#sr-49059-oral-bioavailability-and-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com